N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1,3-dimethyl-1H-pyrazol-5-amine
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Overview
Description
N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1,3-dimethyl-1H-pyrazol-5-amine is a complex organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by its unique structure, which includes a butan-2-yl group and two pyrazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1,3-dimethyl-1H-pyrazol-5-amine typically involves multi-step organic reactions. One common method includes the reaction of 1-(butan-2-yl)-1H-pyrazole-5-carbaldehyde with 1,3-dimethyl-1H-pyrazol-5-amine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as p-toluenesulfonic acid, to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as column chromatography and recrystallization, is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1,3-dimethyl-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyrazole carboxylic acids.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole compounds.
Scientific Research Applications
N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1,3-dimethyl-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1,3-dimethyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A diethyl ester of malonic acid, used in the synthesis of barbiturates and other compounds.
Memantine: An NMDA receptor antagonist used in the treatment of Alzheimer’s disease.
Uniqueness
N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1,3-dimethyl-1H-pyrazol-5-amine is unique due to its dual pyrazole structure and the presence of a butan-2-yl group This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds
Properties
Molecular Formula |
C13H21N5 |
---|---|
Molecular Weight |
247.34 g/mol |
IUPAC Name |
N-[(2-butan-2-ylpyrazol-3-yl)methyl]-2,5-dimethylpyrazol-3-amine |
InChI |
InChI=1S/C13H21N5/c1-5-11(3)18-12(6-7-15-18)9-14-13-8-10(2)16-17(13)4/h6-8,11,14H,5,9H2,1-4H3 |
InChI Key |
YLGOBMNGLFZDTA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N1C(=CC=N1)CNC2=CC(=NN2C)C |
Origin of Product |
United States |
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